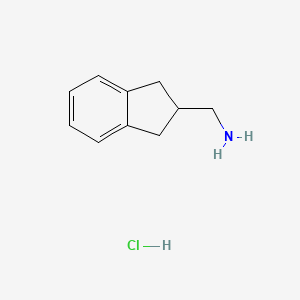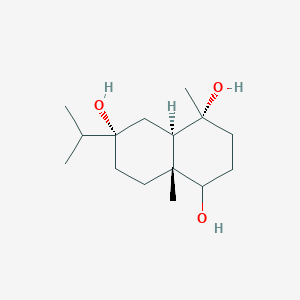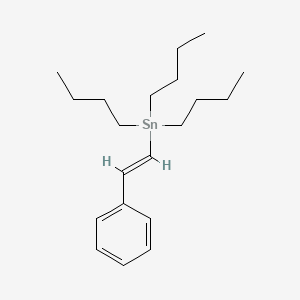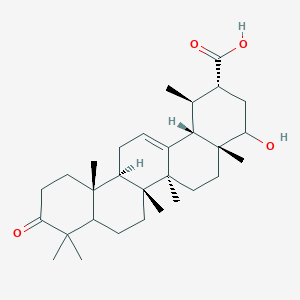
DEOXYVACISINE HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, this compound is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.
Wissenschaftliche Forschungsanwendungen
Receptor-Guided Design Strategy
In the field of biomedical sciences, receptor-guided design strategies have been employed for ligand identification, where chemically modified oligodeoxynucleotide libraries facilitate the tailored selection of ligands like DEOXYVACISINE HCl. These strategies are crucial for addressing a wide range of targets related to biomedical research, including the targeting of specific hydrophobic molecules (Rosenthal, Pfeiffer, & Mayer, 2019).
Experimental and Clinical Applications in Disease Studies
This compound has been explored in various disease studies. For instance, in the context of hepatocellular carcinoma, studies have evaluated the efficacy of different combinations of drugs, including this compound, to define their efficacy and toxicity profiles in patients (Zhu et al., 2006). Additionally, this compound's activity has been observed in the treatment of refractory leukemias and lymphomas, providing insights into its potential therapeutic applications (Spiers, 1985).
Deoxy-Liquefaction for Fuel Production
The concept of deoxy-liquefaction, where this compound might play a role, has been studied for the preparation of high caloric fuel from water hyacinth. This process focuses on the effective utilization of carbon and hydrogen in biomass to produce fuel, demonstrating the diverse applications of deoxy compounds beyond medical research (Lu, Wang, & Yang, 2009).
Eigenschaften
Molekularformel |
C12H14N2.HCl |
|---|---|
Molekulargewicht |
222.5 g/mol |
Aussehen |
White crystal powder |
Reinheit |
a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)]. |
Synonyme |
6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)